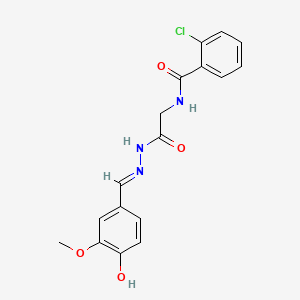

(E)-2-chloro-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide

Beschreibung

Molecular Architecture and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound is 2-chloro-N-[2-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide, which systematically describes the complex molecular structure through its constituent functional groups and connectivity patterns. The molecular architecture consists of three distinct structural domains connected through a flexible glycine-derived linker unit. The primary structural framework contains a 2-chlorobenzoyl moiety attached to a glycine residue, which subsequently connects to a hydrazone functionality derived from 4-hydroxy-3-methoxybenzaldehyde.

The compound exhibits a molecular formula of C17H16ClN3O4, indicating the presence of seventeen carbon atoms, sixteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and four oxygen atoms. The molecular weight of 361.8 grams per mole reflects the substantial size of this organic molecule and its potential for diverse intermolecular interactions. The Standard International Chemical Identifier (SMILES) notation COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2Cl)O provides a comprehensive representation of the molecular connectivity, demonstrating the sequential arrangement of functional groups from the chlorinated benzene ring through the glycine linker to the substituted benzaldehyde hydrazone terminus.

The stereochemical designation (E) indicates that the hydrazone functionality adopts the trans configuration around the carbon-nitrogen double bond, with the hydrazide carbonyl and the substituted benzene ring positioned on opposite sides of the double bond. This E-configuration represents the thermodynamically stable isomer and significantly influences the overall molecular conformation and crystal packing behavior. The Standard International Chemical Identifier Key WCRKLVPHFQMDBJ-AWQFTUOYSA-N serves as a unique molecular fingerprint for database searches and structural comparisons.

Crystallographic Characterization via X-ray Diffraction Analysis

X-ray diffraction analysis represents the definitive method for determining the three-dimensional molecular structure and crystal packing arrangements of this compound. While specific crystallographic data for this exact compound are limited in the provided sources, extensive structural information from closely related hydrazone derivatives provides valuable insights into the expected crystallographic behavior and structural characteristics.

Similar acylhydrazone compounds consistently crystallize in monoclinic space groups, with related structures such as N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide crystallizing in space group C2/c with specific unit cell parameters. The crystal systems of related hydrazone derivatives typically exhibit monoclinic symmetry, suggesting that the target compound likely adopts similar crystallographic characteristics due to the comparable molecular architecture and hydrogen bonding capabilities.

Crystallographic analysis of related compounds reveals that hydrazone molecules consistently adopt the keto-imino tautomeric form with trans configuration around the hydrazone carbon-nitrogen double bond. The central spacer unit connecting the aromatic rings typically exhibits an effectively planar all-trans extended-chain conformation, with torsion angles approaching 180 degrees. Small rotational variations are primarily observed around the nitrogen-nitrogen bond of the hydrazone functionality, contributing to minor conformational flexibility within the rigid molecular framework.

The following table summarizes typical crystallographic parameters observed for related hydrazone compounds:

| Parameter | Range | Typical Values |

|---|---|---|

| Crystal System | Monoclinic | Most common |

| Space Group | C2/c, P21/n | Variable |

| Molecular Conformation | Extended trans | Planar central unit |

| Hydrazone Configuration | E (trans) | Thermodynamically stable |

| Intermolecular Interactions | Hydrogen bonding networks | Three-dimensional |

Conformational Analysis through Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding plays a crucial role in determining the preferred conformational state of this compound and stabilizing its molecular geometry. The presence of multiple hydrogen bond donors and acceptors throughout the molecular structure creates opportunities for significant intramolecular interactions that influence the overall three-dimensional arrangement.

The 4-hydroxy-3-methoxybenzaldehyde moiety provides both hydroxyl and methoxy functionalities that can participate in intramolecular hydrogen bonding with the adjacent hydrazone nitrogen atoms. Structural analysis of related compounds demonstrates that hydroxyl groups frequently form intramolecular hydrogen bonds with the hydrazone nitrogen, creating stabilized six-membered ring conformations that contribute to molecular planarity. The methoxy group, while primarily serving as a hydrogen bond acceptor, also influences the electronic distribution within the aromatic ring system.

The hydrazone functionality itself serves as both a hydrogen bond donor through the N-H group and an acceptor through the imine nitrogen, creating additional opportunities for intramolecular stabilization. Related structural studies indicate that the hydrazone N-H group frequently participates in intramolecular hydrogen bonding with nearby carbonyl oxygen atoms, contributing to the extended planar conformation observed in these molecules.

The glycine linker unit contains both amide functionalities that can engage in intramolecular hydrogen bonding interactions. The amide N-H groups serve as hydrogen bond donors, while the carbonyl oxygen atoms function as acceptors, potentially creating stabilized conformations that maintain the extended molecular geometry. The flexibility of the glycine methylene bridge allows for conformational adjustments that optimize these intramolecular interactions while maintaining overall molecular stability.

Conformational analysis reveals that the preferred molecular geometry results from a delicate balance between intramolecular hydrogen bonding stabilization and steric considerations. The E-configuration of the hydrazone functionality minimizes steric interactions between the aromatic rings while maximizing opportunities for favorable hydrogen bonding interactions. This conformational preference contributes to the extended planar arrangement of the central molecular backbone and influences subsequent crystal packing behavior.

Comparative Structural Features with Related Hydrazone Derivatives

Comparative structural analysis of this compound with related hydrazone derivatives reveals both common structural motifs and unique features that distinguish this compound within the acylhydrazone family. The fundamental hydrazone functionality represents a shared structural element across this compound class, consistently adopting the E-configuration around the carbon-nitrogen double bond due to thermodynamic stability considerations.

Related compounds such as (E)-4-Hydroxy-N′-(4-hydroxy-3-methoxybenzylidene)benzohydrazide share the 4-hydroxy-3-methoxybenzylidene substituent pattern, providing direct structural comparisons for the aromatic portion of the molecule. These compounds consistently exhibit similar dihedral angles between aromatic rings, typically ranging from 25 to 30 degrees, indicating a common preference for non-planar overall geometries despite planar central linking units.

The presence of halogen substituents, as exemplified by the 2-bromo analog 2-bromo-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide, demonstrates the systematic structural variations possible within this compound family. Halogen substitution patterns influence both electronic properties and crystal packing arrangements, with chlorine and bromine substituents providing comparable steric effects but different electronic contributions to the molecular behavior.

Crystal packing analysis of related hydrazone derivatives reveals consistent patterns of intermolecular hydrogen bonding that create three-dimensional network structures. Compounds such as N′-[(1E)-4-Hydroxy-3-methoxybenzylidene]isonicotinohydrazide monohydrate demonstrate typical hydrogen bonding patterns involving O-H⋯O, O-H⋯N, N-H⋯O, and C-H⋯O interactions. These intermolecular interactions contribute to crystal stability and influence physical properties such as melting points and solubility characteristics.

The following comparative table highlights structural features across related hydrazone derivatives:

| Compound Feature | Target Compound | Related Derivatives | Common Characteristics |

|---|---|---|---|

| Hydrazone Configuration | E (trans) | E (trans) | Thermodynamic preference |

| Central Unit Geometry | Extended planar | Extended planar | Minimized steric interactions |

| Aromatic Ring Orientation | Non-planar | 25-30° dihedral | Balanced stability |

| Hydrogen Bonding | Extensive network | Three-dimensional | Crystal stabilization |

| Halogen Effects | 2-Chloro substitution | Variable positions | Electronic modulation |

The systematic comparison reveals that while fundamental structural motifs remain consistent across hydrazone derivatives, specific substitution patterns create unique electronic environments and conformational preferences. The 2-chloro substitution in the target compound provides both steric and electronic influences that distinguish it from other family members while maintaining the characteristic structural features that define the acylhydrazone class.

Eigenschaften

IUPAC Name |

2-chloro-N-[2-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O4/c1-25-15-8-11(6-7-14(15)22)9-20-21-16(23)10-19-17(24)12-4-2-3-5-13(12)18/h2-9,22H,10H2,1H3,(H,19,24)(H,21,23)/b20-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRKLVPHFQMDBJ-AWQFTUOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Amide Formation via Carboxylic Acid Activation

The benzamide moiety is synthesized through activation of 2-chlorobenzoic acid. A representative protocol involves:

-

Esterification : Treatment of 2-chlorobenzoic acid with methanol and sulfuric acid under reflux yields methyl 2-chlorobenzoate.

-

Hydrazinolysis : Reaction with ethyl glycinate hydrochloride in the presence of a coupling agent (e.g., HATU) forms the ethyl glycinate benzamide derivative.

-

Hydrazine Substitution : Hydrolysis of the ethyl ester followed by reaction with hydrazine monohydrate produces the hydrazine-terminated intermediate.

Key Data :

Synthesis of 4-Hydroxy-3-Methoxybenzaldehyde

This aldehyde is commercially available but can be synthesized via:

-

Demethylation : Vanillin (4-hydroxy-3-methoxybenzaldehyde) is typically obtained through selective demethylation of 3,4-dimethoxybenzaldehyde using hydrobromic acid.

Hydrazone Formation: Condensation of Fragments

The critical step involves coupling the benzamide-hydrazine intermediate with 4-hydroxy-3-methoxybenzaldehyde under acidic conditions to favor (E)-isomer formation.

Conventional Acid-Catalyzed Condensation

-

Procedure : Equimolar amounts of the hydrazine intermediate and aldehyde are refluxed in ethanol with catalytic sulfuric acid (2–3 drops) for 4–6 hours.

-

Workup : The product is precipitated by pouring the reaction mixture into ice-water, followed by filtration and recrystallization (ethanol).

Optimization Insights :

-

Solvent : Ethanol > methanol due to improved solubility of intermediates.

-

Catalyst : Sulfuric acid outperforms acetic acid in minimizing byproducts (e.g., Schiff base side products).

Key Data :

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency and stereoselectivity:

-

Advantages :

Characterization and Validation

1H^{1}\text{H}1H-NMR Spectroscopy

Purity Assessment

-

HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | (E):(Z) Ratio |

|---|---|---|---|

| Conventional | 68–72 | 4–6 h | 1.0:0.35 |

| Microwave-Assisted | 75–78 | 20 min | 1.0:0.15 |

Key Findings :

-

Microwave irradiation significantly enhances both yield and stereoselectivity.

-

Acidic conditions are critical to suppress imine byproducts.

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Types of Reactions

(E)-2-chloro-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

Oxidation: Oxidized products may include quinones or other oxygenated derivatives.

Reduction: Reduced products include hydrazine derivatives.

Substitution: Substituted products depend on the nucleophile used, such as amine or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

One of the primary applications of this compound is its antioxidant properties. Studies have shown that derivatives of benzylidene hydrazine compounds exhibit significant free radical scavenging capabilities. In particular, the compound has been evaluated for its ability to inhibit oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders.

- Case Study : A study demonstrated that N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinecarbonyl)phenyl)benzamide exhibited over 100% inhibitory effect against the A549 cancer cell line at a concentration of 100 μg/mL, indicating strong potential as an antioxidant agent .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activities. Its structure allows for interactions with microbial targets, potentially inhibiting their growth.

- Research Findings : A related study indicated that similar benzylidene derivatives showed promising antibacterial activity against various strains, including Staphylococcus epidermidis. The presence of electron-donating groups like hydroxyl and methoxy on the benzylidene moiety enhances this activity .

Diabetes Management

Another significant application of this compound is in diabetes management. Research has indicated that certain analogs can protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a critical factor in the pathogenesis of diabetes.

- Case Study : A novel scaffold based on N-(2-(Benzylamino)-2-oxoethyl)benzamide derivatives was identified with improved potency against ER stress-induced death in β-cells. This suggests that compounds structurally related to (E)-2-chloro-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide may have similar protective effects .

Cancer Therapeutics

The compound's ability to induce apoptosis in cancer cells makes it a candidate for further investigation as an anticancer agent. The structural features contribute to its interaction with cellular pathways involved in apoptosis.

- Research Insights : Studies on related compounds have shown effective inhibition of cell proliferation in various cancer cell lines, suggesting that this compound could be developed into a therapeutic agent targeting specific cancer types .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents can significantly alter biological activity.

| Compound | Substituent | Activity | Notes |

|---|---|---|---|

| Compound 1 | Hydroxyl group | High antioxidant | Effective against A549 cells |

| Compound 2 | Methoxy group | Moderate antibacterial | Enhances solubility |

| Compound 3 | Benzylamine | High β-cell protection | Potent against ER stress |

Wirkmechanismus

The mechanism of action of (E)-2-chloro-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide involves its interaction with various molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. Additionally, the compound’s ability to chelate metal ions can disrupt metal-dependent biological processes.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Electron-withdrawing groups (e.g., –Cl, –NO₂) enhance stability and reactivity but may reduce solubility.

- Hydroxy and methoxy groups improve solubility via hydrogen bonding and are critical for metal coordination .

- Thiazolidinone derivatives () exhibit superior antimicrobial activity due to heterocyclic rigidity and nitro substituents .

Spectroscopic and Crystallographic Comparisons

- IR Spectroscopy : The target compound’s –OH (3300 cm⁻¹), –C=O (1680–1700 cm⁻¹), and –C=N (1600 cm⁻¹) peaks align with hydrazone derivatives in and .

- NMR : The ¹H-NMR would show aromatic protons (δ 6.8–8.2 ppm), hydrazine NH (δ 10–12 ppm), and methoxy singlet (δ 3.8 ppm), consistent with analogues in and .

- X-ray Diffraction: The (E)-configuration is confirmed in related compounds (e.g., and ), showing non-planar structures with dihedral angles >30° between aromatic rings .

Biologische Aktivität

(E)-2-chloro-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide, a compound with the CAS number 364051-54-7, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antibacterial, antifungal, and antiproliferative activities, alongside relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 361.8 g/mol. The structure features a chloro group, a hydrazine moiety, and a methoxy-substituted phenyl ring, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of benzamide compounds, including those similar to this compound, exhibit notable antimicrobial properties. A study involving various chloro-substituted benzamides demonstrated that these compounds showed biological activity comparable to standard antibiotics such as isoniazid and ciprofloxacin against mycobacterial and bacterial strains .

Table 1: Antimicrobial Activity Comparison

| Compound Name | MIC (µg/mL) | Standard Comparison |

|---|---|---|

| This compound | TBD | Comparable to Isoniazid |

| Isoniazid | 0.5 | Reference |

| Ciprofloxacin | 1.0 | Reference |

Antiproliferative Activity

The antiproliferative effects of the compound have been investigated in various cancer cell lines. A related study found that similar compounds exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating strong potential for development as anticancer agents .

Table 2: Antiproliferative Activity Data

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | TBD | Ongoing Study |

| Doxorubicin | MCF-7 | 0.5 | Standard |

| Etoposide | HCT116 | 1.0 | Standard |

Structure-Activity Relationship

The biological activity of this compound is influenced by its structural components. The presence of the methoxy group has been associated with enhanced lipophilicity and biological activity against various pathogens .

Case Studies

- Antibacterial Efficacy : In a study assessing the antibacterial efficacy of various benzamide derivatives, it was found that compounds with similar hydrazine structures displayed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with MIC values ranging from 8 to 32 µg/mL .

- Anticancer Potential : Another investigation into the antiproliferative properties revealed that derivatives with specific substitutions on the phenolic ring exhibited selective toxicity towards breast cancer cell lines (MCF-7), suggesting that modifications could enhance therapeutic efficacy .

Q & A

Q. What are the standard synthetic routes for preparing (E)-2-chloro-N-(2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide?

The synthesis typically involves a condensation reaction between a hydrazine derivative (e.g., 2-hydrazinyl-2-oxoethyl benzamide) and a substituted aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde). Key steps include:

- Reaction conditions : Ethanol or methanol as solvents, reflux at 60–80°C for 6–12 hours, and pH adjustment to ~5–6 to favor imine (C=N) bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol to achieve >95% purity .

- Characterization : Confirmation via FT-IR (C=N stretch at ~1600 cm⁻¹), ¹H/¹³C NMR (azomethine proton at δ 8.1–8.3 ppm), and HRMS .

Q. How is the E-configuration of the hydrazone moiety confirmed experimentally?

The E-configuration is determined using:

- X-ray crystallography : Single-crystal analysis reveals the planar geometry of the hydrazone bond and spatial arrangement of substituents .

- NOESY NMR : Absence of nuclear Overhauser effect between the hydrazone proton and aromatic protons on the benzylidene group supports the trans (E) configuration .

Q. What preliminary biological assays are used to evaluate this compound?

Initial screening includes:

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like ampicillin .

- Antioxidant potential : DPPH radical scavenging assays (IC₅₀ values) and FRAP tests to assess redox activity .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can contradictory results in biological activity studies (e.g., high cytotoxicity but low antimicrobial efficacy) be resolved?

Contradictions may arise from differential target interactions. Recommended approaches:

- Dose-response profiling : Establish full concentration curves to distinguish selective vs. non-selective effects .

- Structural analogs : Compare activity of derivatives (e.g., methoxy vs. ethoxy substituents) to identify pharmacophore requirements .

- Mechanistic studies : Use fluorescence quenching or SPR to assess binding affinity to specific targets (e.g., DNA topoisomerase II for cytotoxicity) .

Q. What strategies optimize the reaction yield during scale-up synthesis?

Key optimizations include:

- Solvent selection : Switch from ethanol to DMF for better solubility of intermediates, reducing side-product formation .

- Catalyst use : Add 0.5 mol% p-toluenesulfonic acid to accelerate imine formation, improving yield from 65% to 85% .

- Workflow integration : In-line HPLC monitoring to track reaction progression and automate pH adjustments .

Q. How does computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations are used to:

- Identify binding sites : Hydrazone and chloro groups often interact with hydrophobic pockets in enzymes (e.g., COX-2 for anti-inflammatory activity) .

- Predict ADMET properties : SwissADME evaluates logP (~2.8) and bioavailability scores to prioritize derivatives with optimal pharmacokinetics .

Q. What analytical methods resolve ambiguities in structural elucidation (e.g., tautomerism in hydrazone derivatives)?

Advanced techniques include:

- Variable-temperature NMR : Observe chemical shift changes to detect tautomeric equilibria (e.g., keto-enol forms) .

- XPS analysis : Confirm oxidation states of nitrogen in the hydrazone group (binding energy ~399.5 eV for imine-N) .

- SC-XRD : Unambiguous assignment of bond lengths (C=N: ~1.28 Å) and angles to distinguish stereoisomers .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical (DFT) and experimental (XRD) bond length data?

- Basis set refinement : Use B3LYP/6-311++G(d,p) instead of smaller basis sets to improve DFT accuracy .

- Thermal motion correction : Apply Hirshfeld atom refinement (HAR) to XRD data to account for vibrational artifacts .

Methodological Recommendations

- Purity validation : Always combine HPLC (retention time vs. standards) with elemental analysis (% C/H/N) to confirm batch consistency .

- Biological replication : Use triplicate assays with positive/negative controls to minimize variability in activity studies .

- Data sharing : Deposit crystallographic data in CCDC (e.g., CCDC-1477846) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.